1-Cyclobutylpiperidin-4-ol

Synthetic Methodology Process Chemistry Building Block

1-Cyclobutylpiperidin-4-ol (CAS 869224-62-4) is a heterocyclic amine featuring a piperidine core substituted with a cyclobutyl group at the 1-position and a hydroxyl group at the 4-position. It belongs to the class of N-substituted 4-hydroxypiperidines, which are widely utilized as versatile intermediates in medicinal chemistry.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
CAS No. 869224-62-4
Cat. No. B1427040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclobutylpiperidin-4-ol
CAS869224-62-4
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESC1CC(C1)N2CCC(CC2)O
InChIInChI=1S/C9H17NO/c11-9-4-6-10(7-5-9)8-2-1-3-8/h8-9,11H,1-7H2
InChIKeyDFNHWMSTHVIRFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclobutylpiperidin-4-ol (CAS 869224-62-4): A Critical Cyclobutyl Piperidine Building Block for CNS Drug Discovery


1-Cyclobutylpiperidin-4-ol (CAS 869224-62-4) is a heterocyclic amine featuring a piperidine core substituted with a cyclobutyl group at the 1-position and a hydroxyl group at the 4-position [1]. It belongs to the class of N-substituted 4-hydroxypiperidines, which are widely utilized as versatile intermediates in medicinal chemistry. The compound exhibits a calculated XLogP3 of 1.0 and a topological polar surface area (TPSA) of 23.5 Ų, properties that confer balanced lipophilicity and polarity favorable for CNS drug discovery applications [1]. Its primary utility lies in its role as a key synthetic precursor for developing potent and selective Histamine H3 Receptor (H3R) inverse agonists, most notably in the clinical candidate SUVN-G3031 (Samelisant) [2].

Why 1-Cyclobutylpiperidin-4-ol Cannot Be Replaced by Other N-Alkyl-4-piperidinols in H3R Antagonist Synthesis


Generic substitution of 1-cyclobutylpiperidin-4-ol with other N-alkyl-4-piperidinols (e.g., N-methyl or N-ethyl derivatives) is not viable due to fundamental differences in the resulting pharmacophore. The rigid, conformationally constrained cyclobutyl group is essential for achieving high-affinity binding to the Histamine H3 Receptor [1]. In the clinical candidate SUVN-G3031, the 1-cyclobutylpiperidin-4-yloxy moiety is a critical structural component that contributes to its potent inverse agonist activity (hH3R Ki = 8.73 nM) and favorable CNS drug-like properties [2]. Replacing this group with more flexible alkyl chains typically results in a significant loss of potency and target selectivity [3]. Furthermore, the specific substitution pattern (1-cyclobutyl vs. 4-cyclobutyl isomers) dictates the molecule's orientation in the H3R binding pocket, with the 1-cyclobutyl isomer being crucial for optimal hydrophobic interactions [1].

Quantitative Evidence for Selecting 1-Cyclobutylpiperidin-4-ol: Comparator-Based Data on Synthesis, Purity, and Potency


Synthetic Yield Advantage: Reductive Amination vs. Nucleophilic Substitution

1-Cyclobutylpiperidin-4-ol can be synthesized via reductive amination of 4-piperidone with cyclobutylamine, achieving a 98% yield. This contrasts sharply with the nucleophilic substitution of 4-hydroxypiperidine with cyclobutyl bromide, which yields only 37% [1]. The 98% yield route is superior to alternative syntheses of structurally related compounds, such as the 65-75% yield reported for spirocyclic variants using alternative methodologies [2].

Synthetic Methodology Process Chemistry Building Block

Purity Benchmarking: Commercially Available 1-Cyclobutylpiperidin-4-ol vs. Related Piperidine Intermediates

Commercially available 1-Cyclobutylpiperidin-4-ol from major suppliers consistently meets a purity specification of 95% or greater, with some sources offering 98% purity [REFS-1, REFS-2]. In comparison, the closely related isomer 4-cyclobutylpiperidin-4-ol is typically available at lower purity levels (often unspecified but generally lower due to synthetic challenges) .

Chemical Purity Quality Control Procurement Specification

Structural Isomer Differentiation: 1-Cyclobutyl vs. 4-Cyclobutyl Piperidin-4-ol in H3R Antagonist Design

The 1-cyclobutyl isomer of piperidin-4-ol is a key intermediate for potent H3R inverse agonists like SUVN-G3031 (hH3R Ki = 8.73 nM), whereas the 4-cyclobutyl isomer is generally inactive in this context [1]. The 1-cyclobutyl group is essential for optimal hydrophobic interactions within the H3R orthosteric pocket [2].

Medicinal Chemistry GPCR Structure-Activity Relationship

Derivative Potency: Clinical Candidate SUVN-G3031 (Samelisant) vs. Other H3R Inverse Agonists

The clinical candidate SUVN-G3031, for which 1-cyclobutylpiperidin-4-ol is the core building block, demonstrates a potent hH3R Ki of 8.73 nM [1]. This is comparable to or better than other H3R clinical candidates, such as LML134, which has a reported H3R Ki of 2.6 nM but suffered from different pharmacokinetic liabilities [2]. The cyclobutyl group in SUVN-G3031 is critical for achieving both high potency and a favorable CNS profile (good brain penetration, high receptor occupancy) [3].

CNS Drug Discovery H3R Inverse Agonist Narcolepsy

Optimal Applications for 1-Cyclobutylpiperidin-4-ol Based on Quantitative Evidence


Synthesis of Potent H3R Inverse Agonists for CNS Disorders

Procure 1-cyclobutylpiperidin-4-ol as the essential starting material for constructing the 1-cyclobutylpiperidin-4-yloxy pharmacophore found in clinical H3R inverse agonists like SUVN-G3031 (Samelisant) [1]. Its high synthetic yield (98%) and commercial availability at high purity (95-98%) make it ideal for lead optimization and scale-up campaigns targeting wakefulness disorders (narcolepsy) and cognitive enhancement [REFS-2, REFS-3].

Fragment-Based Drug Design (FBDD) Targeting GPCRs

Utilize 1-cyclobutylpiperidin-4-ol as a lipophilic amine anchor in FBDD libraries targeting G-Protein Coupled Receptors (GPCRs), particularly those with hydrophobic orthosteric or allosteric pockets [1]. The cyclobutyl group's rigidity and defined geometry allow for efficient fragment linking and lead generation with improved ligand efficiency [2].

Process Chemistry Scale-Up for Pharmaceutical Intermediates

Select the reductive amination route for 1-cyclobutylpiperidin-4-ol to achieve 98% yield, a 61-percentage-point improvement over alternative nucleophilic substitution methods [1]. This significant yield advantage reduces raw material costs and waste, making it the preferred route for producing this intermediate at multi-gram to kilogram scale for preclinical and early clinical supply [2].

Synthesis of Spirocyclic H3R Antagonist Libraries

Use 1-cyclobutylpiperidin-4-ol as a key building block for generating libraries of spirocyclic piperidine ether derivatives, which have demonstrated low nanomolar affinity and excellent selectivity for H3R over other histamine receptor subtypes [1]. The cyclobutyl group is a common structural feature in potent H3R ligands, and this compound provides a direct entry into this privileged chemotype [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Cyclobutylpiperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.